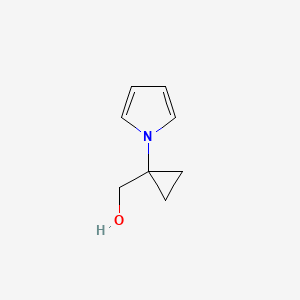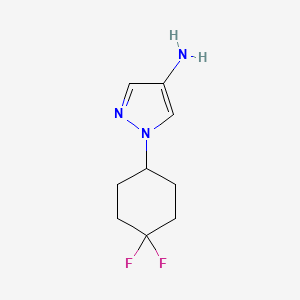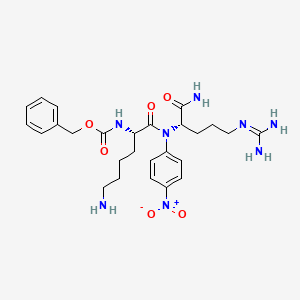
Cbz-Lys-N(Ph(4-NO2))Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 is a synthetic compound that features a carboxybenzyl (Cbz) protecting group, lysine (Lys), a nitrophenyl (Ph(4-NO2)) group, and arginine (Arg) with an amide (NH2) terminal. This compound is primarily used in peptide synthesis and research due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine and arginine are protected using the Cbz group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (High-Performance Liquid Chromatography) is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium Permanganate), OsO4 (Osmium Tetroxide)
Reduction: Pd-C/H2 (Palladium on Carbon/Hydrogen), LiAlH4
Substitution: Boc2O (Di-tert-butyl dicarbonate), FMOC-Cl (Fluorenylmethyloxycarbonyl chloride)
Major Products Formed
Oxidation: Nitro derivatives of the phenyl group
Reduction: Amino derivatives of the phenyl group
Substitution: Boc-Lys-N(Ph(4-NO2))Arg-NH2, Fmoc-Lys-N(Ph(4-NO2))Arg-NH2
Applications De Recherche Scientifique
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the production of peptide-based materials and as a precursor in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, differentiation, and apoptosis. The nitrophenyl group plays a crucial role in its activity by interacting with specific amino acid residues in the target proteins.
Comparaison Avec Des Composés Similaires
Cbz-Lys-N(Ph(4-NO2))Arg-NH2 can be compared with other similar compounds such as Boc-Lys-N(Ph(4-NO2))Arg-NH2 and Fmoc-Lys-N(Ph(4-NO2))Arg-NH2:
Boc-Lys-N(Ph(4-NO2))Arg-NH2: Similar in structure but uses Boc as the protecting group. It is more stable under acidic conditions but requires stronger conditions for deprotection.
Fmoc-Lys-N(Ph(4-NO2))Arg-NH2: Uses Fmoc as the protecting group. It is easily removed under basic conditions and is suitable for solid-phase peptide synthesis.
Uniqueness
This compound is unique due to its combination of the Cbz protecting group and the nitrophenyl group, which provides specific reactivity and stability under various conditions. This makes it a valuable tool in peptide synthesis and research.
Propriétés
Formule moléculaire |
C26H36N8O6 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-6-amino-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N8O6/c27-15-5-4-9-21(32-26(37)40-17-18-7-2-1-3-8-18)24(36)33(19-11-13-20(14-12-19)34(38)39)22(23(28)35)10-6-16-31-25(29)30/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H2,28,35)(H,32,37)(H4,29,30,31)/t21-,22-/m0/s1 |
Clé InChI |
NHBBWOKWVFYDBG-VXKWHMMOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


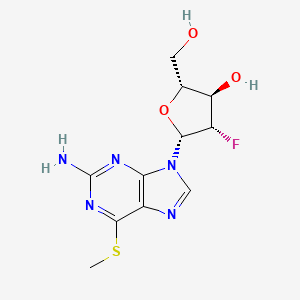

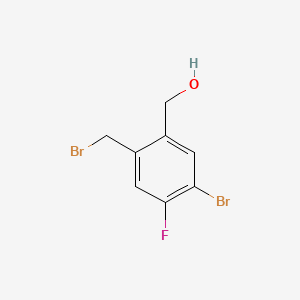
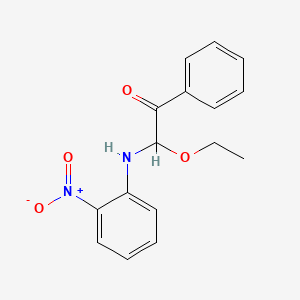
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
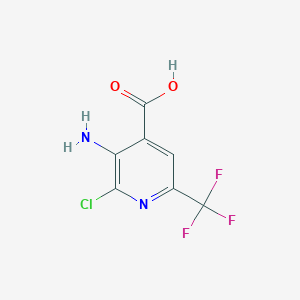

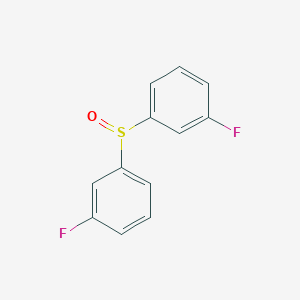
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
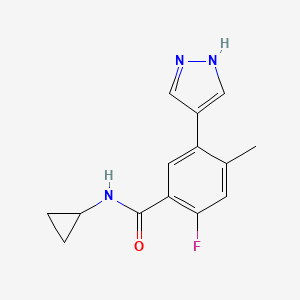
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)
